

A Technical Guide to UAA Crosslinker 1 Hydrochloride: Enabling Site-Specific Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UAA crosslinker 1 hydrochloride

Cat. No.: B10827988

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental applications, and underlying mechanisms of **UAA Crosslinker 1 Hydrochloride**. This reagent is a cornerstone in modern bioconjugation, particularly for the site-specific assembly of antibody-drug conjugates (ADCs). By facilitating the genetic incorporation of a bioorthogonal azide handle into proteins, it allows for precise control over conjugation stoichiometry and location, leading to more homogeneous and potent therapeutic candidates.

Core Chemical Properties

UAA Crosslinker 1 Hydrochloride is the hydrochloride salt of (S)-2-amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid, a non-canonical amino acid derivative of L-lysine.^[1]^[2] Its structure features a terminal azide group, which serves as a chemical handle for bioorthogonal "click" chemistry reactions.^[3]^[4] This allows for the covalent attachment of molecules containing a corresponding reactive group, such as an alkyne, without interfering with native biological processes.^[3]^[5]

The presence of two distinct CAS numbers for this compound can be attributed to its salt form. CAS number 1167421-25-1 refers to the free base, N6-[(2-Azidoethoxy)carbonyl]-L-lysine, while CAS number 1994331-17-7 designates the hydrochloride salt.^[1]^[6]^[7]^[8]^[9]

Quantitative Data Summary

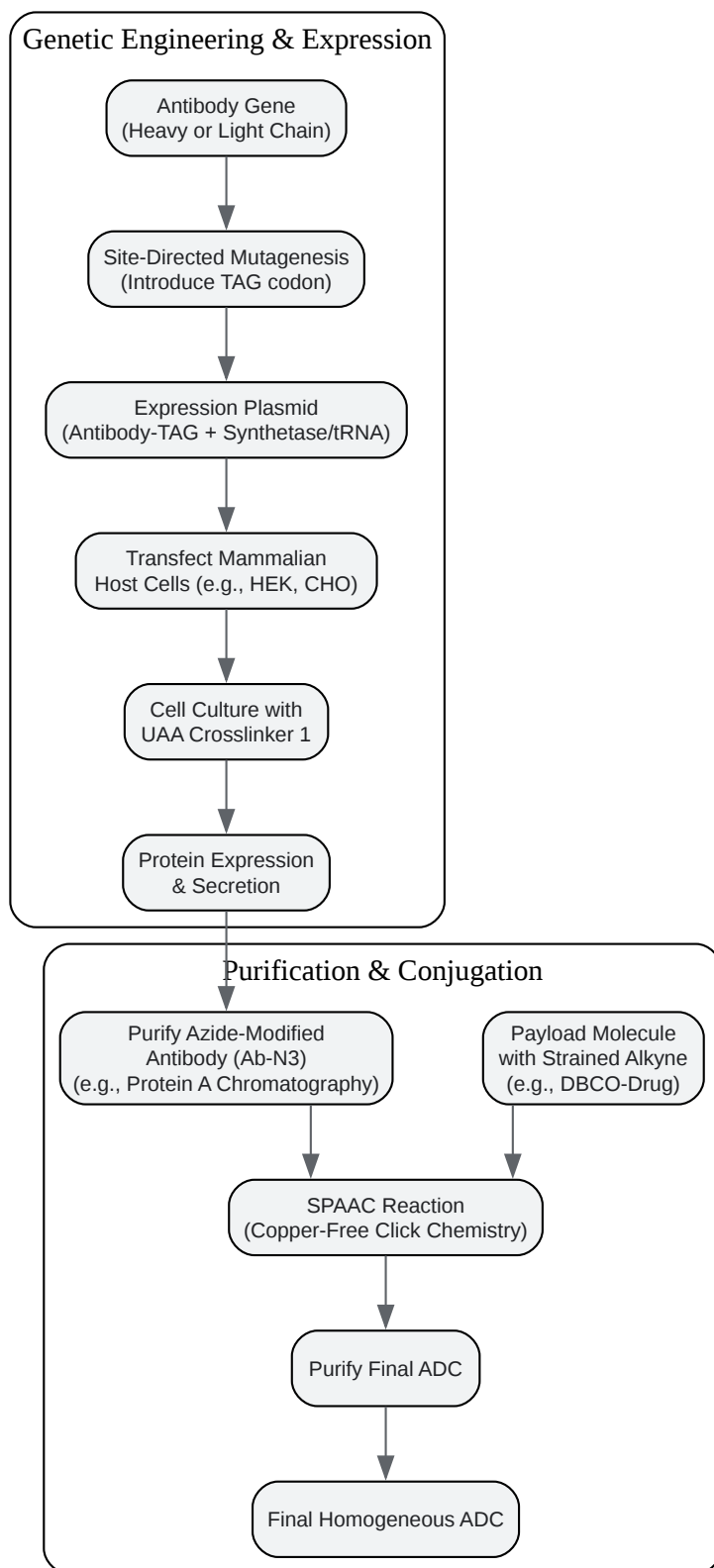
For ease of reference, the key quantitative properties of UAA Crosslinker 1 and its hydrochloride salt are summarized in the table below.

Property	UAA Crosslinker 1 Hydrochloride	UAA Crosslinker 1 (Free Base)
Systematic Name	(S)-2-amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid hydrochloride	(2S)-2-amino-6-(((2-azidoethoxy)carbonyl)amino)hexanoic acid
Synonyms	H-L-Lys(EO-N3)-OH HCl, Lysine-azide[2]	Nε-2-Azidoethyloxycarbonyl-L-lysine[5][7]
CAS Number	1994331-17-7[1][3][6][8]	1167421-25-1[4][7][9]
Molecular Formula	C9H18ClN5O4[1]	C9H17N5O4[7][10]
Molecular Weight	295.72 g/mol [1]	259.26 g/mol [7][10]
Appearance	White crystalline powder[11]	White to light yellow powder/crystal[12]
Melting Point	120 - 132 °C[11]	Not specified
Optical Rotation	[α] _D ²⁰ = 15.5 - 19.5 ° (c=1 in MeOH)[11]	Not specified
Solubility (Water)	25 mg/mL (96.43 mM); requires sonication and warming to 60°C.[3]	Not specified
Solubility (DMSO)	2.5 mg/mL (9.64 mM); requires sonication.[3]	Soluble[13]
Storage Conditions	Store at -20°C.[2] Stock solutions: -80°C for 6 months, -20°C for 1 month.[3]	Store at <-15°C under inert gas.[7]

Mechanism of Action and Application Workflow

The primary application of **UAA Crosslinker 1 Hydrochloride** is to introduce an azide group into a specific site within a protein, typically an antibody. This is achieved through genetic code expansion, where an amber stop codon (TAG) is engineered into the gene of interest at the desired modification site. A specially evolved aminoacyl-tRNA synthetase/tRNA pair then recognizes the UAA and incorporates it into the polypeptide chain during protein expression in a host system, such as mammalian cells.[\[3\]](#)[\[6\]](#)

The resulting protein, now containing a site-specifically installed azide handle, can be conjugated to a payload molecule (e.g., a cytotoxic drug, a fluorescent dye) that bears a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[\[3\]](#)[\[4\]](#) This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of copper-free click chemistry.[\[5\]](#)[\[14\]](#) It proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, forming a stable triazole linkage.[\[3\]](#)[\[15\]](#) This methodology enables the production of homogeneous antibody-drug conjugates with a precise drug-to-antibody ratio (DAR).[\[6\]](#)



[Click to download full resolution via product page](#)

Workflow for Site-Specific ADC Generation.

The azide group on the incorporated amino acid facilitates a highly selective cycloaddition reaction with a strained alkyne. This bioorthogonal reaction forms a stable triazole linkage, covalently attaching the payload to the antibody.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following protocols are generalized from established methods for the incorporation of azide-functionalized amino acids into antibodies and their subsequent conjugation via SPAAC. [3][15][16] Researchers should optimize conditions for their specific antibody, cell line, and payload.

Protocol 1: Incorporation of UAA Crosslinker 1 into Antibodies

This protocol outlines the expression of an antibody containing the azide-functionalized lysine derivative in a mammalian suspension cell line (e.g., HEK293 or CHO).

1. Plasmid Preparation:

- Obtain or create expression plasmids for the antibody heavy and light chains.
- Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired incorporation site in either the heavy or light chain gene.
- Obtain a separate plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for UAA Crosslinker 1.

2. Cell Culture and Transfection:

- Culture suspension HEK293 or CHO cells in appropriate expression medium to a density of approximately 2.5×10^6 cells/mL.[16]
- Prepare a fresh stock solution of **UAA Crosslinker 1 Hydrochloride** (e.g., 100 mM in water or media).
- Co-transfect the cells with the three plasmids (antibody heavy chain-TAG, antibody light chain, and synthetase/tRNA) using a suitable transfection reagent.
- Immediately after transfection, supplement the culture medium with UAA Crosslinker 1 to a final concentration of 0.5-1.0 mM.

3. Expression and Harvest:

- Incubate the transfected cell culture at 37°C with 8% CO₂ on an orbital shaker.[\[16\]](#)
- Allow protein expression to proceed for 5-7 days.
- Harvest the cell culture supernatant containing the secreted, azide-modified antibody by centrifugation to remove cells and debris.

4. Antibody Purification:

- Purify the azide-modified antibody (Ab-N₃) from the supernatant using Protein A affinity chromatography.
- Elute the antibody and buffer-exchange into a suitable buffer for conjugation (e.g., phosphate-buffered saline, pH 7.0-7.4).
- Determine the concentration and confirm the incorporation of the UAA via mass spectrometry.

Protocol 2: SPAAC Conjugation of Azide-Modified Antibody

This protocol describes the copper-free click reaction to conjugate a strained alkyne-modified payload to the purified Ab-N₃.

1. Reagent Preparation:

- Prepare a stock solution of the strained alkyne-payload (e.g., DBCO-drug, BCN-dye) in an organic solvent like DMSO.
- Ensure the purified Ab-N₃ is in a compatible buffer at a known concentration (e.g., 1-5 mg/mL).

2. Conjugation Reaction:

- In a microcentrifuge tube, add the purified Ab-N₃.
- Add the strained alkyne-payload stock solution to the antibody solution. A 5- to 10-fold molar excess of the payload over the antibody is typically used to drive the reaction to completion. The final concentration of organic solvent (e.g., DMSO) should generally be kept below 10% (v/v) to maintain antibody integrity.
- Gently mix the reaction.

3. Incubation:

- Allow the reaction to proceed for 6-24 hours.[3][15] Incubation can be performed at room temperature or 37°C.[3][15] If the payload is light-sensitive, protect the reaction from light.[3][15]

4. Purification of the ADC:

- Remove unreacted payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.
- Collect the fractions containing the purified ADC.

5. Characterization:

- Analyze the final product to determine the drug-to-antibody ratio (DAR), purity, and degree of aggregation. Common methods include hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography (SEC).
- Confirm the retention of antigen-binding activity via ELISA or surface plasmon resonance (SPR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry. | Semantic Scholar [semanticscholar.org]
- 2. N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 6. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody–Drug Conjugates Using Click Cycloaddition Chemistry | CiNii Research [cir.nii.ac.jp]
- 9. N6-[(2-Azidoethoxy)carbonyl]-L-lysine - SynChem, Inc. [synchem-formosa.com]
- 10. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. chempep.com [chempep.com]
- 15. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 16. Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to UAA Crosslinker 1 Hydrochloride: Enabling Site-Specific Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827988#uaa-crosslinker-1-hydrochloride-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com